

Cross-referencing experimental data of phenethyl bromide with spectral databases

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Phenethyl bromide*

Cat. No.: *B041541*

[Get Quote](#)

A Researcher's Guide to Cross-Referencing Phenethyl Bromide Spectral Data

For researchers, scientists, and professionals in drug development, accurate identification and characterization of chemical compounds are paramount. This guide provides a comprehensive comparison of the experimental spectral data of **phenethyl bromide** with common spectral databases and highlights key data points for its identification against alternative alkylating agents, benzyl bromide and 1-bromo-3-phenylpropane.

Spectral Data Comparison

The following tables summarize the key spectral data for **phenethyl bromide** and two common alternatives. This allows for a quick and objective comparison of their characteristic spectral fingerprints.

Mass Spectrometry Data

Table 1: Key Mass Spectrometry Fragments (m/z) and Relative Intensities

Compound	Molecular Ion (M ⁺) [m/z]	Base Peak [m/z]	Major Fragments [m/z] (Relative Intensity %)
Phenethyl Bromide	184/186 (approx. 1:1) [1]	105	91 (99.99), 77 (19.79) [1]
Benzyl Bromide	170/172 (approx. 1:1) [2]	91	65, 63[2]
1-Bromo-3-phenylpropane	198/200 (approx. 1:1)	117	91

Note: The presence of bromine results in a characteristic M/M+2 isotopic pattern with approximately equal intensity.[3]

¹H NMR Data

Table 2: ¹H NMR Chemical Shifts (δ , ppm) and Multiplicities in CDCl₃

Compound	Aromatic Protons (δ , ppm)	-CH ₂ -Br Protons (δ , ppm)	Other Aliphatic Protons (δ , ppm)
Phenethyl Bromide	~7.2-7.4 (m, 5H)	~3.55 (t, 2H)	~3.15 (t, 2H, -CH ₂ -Ph)
Benzyl Bromide	~7.2-7.5 (m, 5H)	~4.5 (s, 2H)	-
1-Bromo-3-phenylpropane	~7.2 (m, 5H)[4]	~3.4 (t, 2H)[4]	~2.7 (t, 2H, -CH ₂ -Ph), ~2.1 (quintet, 2H, -CH ₂ -)[4]

¹³C NMR Data

Table 3: ¹³C NMR Chemical Shifts (δ , ppm) in CDCl₃

Compound	Aromatic Carbons (δ , ppm)	-CH ₂ -Br Carbon (δ , ppm)	Other Aliphatic Carbons (δ , ppm)
Phenethyl Bromide	139.1, 128.8, 128.6, 126.8	33.5	39.3 (-CH ₂ -Ph)
Benzyl Bromide	137.8, 128.9, 128.7, 128.6	33.8	-
1-Bromo-3-phenylpropane	141.2, 128.4, 128.3, 125.9	33.8	35.1 (-CH ₂ -Ph), 32.5 (-CH ₂ -)

Infrared (IR) Spectroscopy Data

Table 4: Characteristic Infrared (IR) Absorption Bands (cm⁻¹)

Compound	C-H (Aromatic) Stretch	C-H (Aliphatic) Stretch	C=C (Aromatic) Stretch	C-Br Stretch
Phenethyl Bromide	~3020-3080	~2850-2960	~1600, 1495, 1450	~695, 540
Benzyl Bromide	~3030-3060	~2850-2950	~1600, 1495, 1450	~1210, 600-500
1-Bromo-3-phenylpropane	~3020-3080	~2850-2960	~1605, 1495, 1450	~695, 560

Experimental Protocols

Detailed methodologies are crucial for the reproduction and verification of spectral data. Below are standard protocols for the key analytical techniques.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the analyte.

Methodology (Electron Ionization - EI):

- Sample Preparation: For liquid samples like **phenethyl bromide**, benzyl bromide, and 1-bromo-3-phenylpropane, a direct injection or infusion method is typically used. A dilute solution of the sample (approximately 1 µg/mL) is prepared in a volatile solvent such as methanol or acetonitrile.
- Instrument Parameters:
 - Ionization Mode: Electron Ionization (EI)
 - Electron Energy: 70 eV
 - Ion Source Temperature: 200-250 °C
 - Mass Analyzer: Quadrupole or Time-of-Flight (TOF)
 - Scan Range: m/z 40-400
- Data Acquisition: The sample is introduced into the ion source, where it is vaporized and bombarded with electrons. The resulting charged fragments are separated by the mass analyzer based on their mass-to-charge ratio and detected.
- Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and the characteristic fragmentation pattern. The isotopic pattern of bromine (^{79}Br and ^{81}Br) should be observed for bromine-containing fragments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon-hydrogen framework of the molecule.

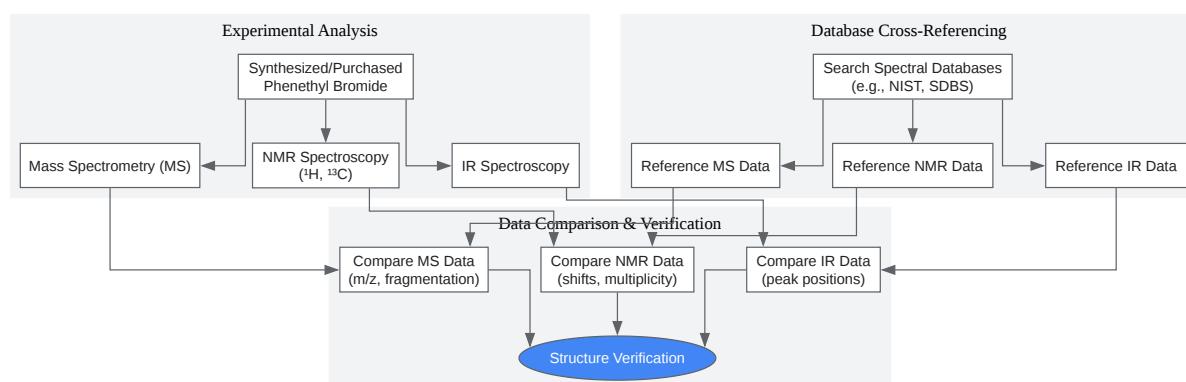
Methodology (^1H and ^{13}C NMR):

- Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Instrument Parameters (^1H NMR):
 - Spectrometer Frequency: 300-500 MHz

- Pulse Sequence: Standard single-pulse experiment
- Number of Scans: 8-16
- Relaxation Delay: 1-2 seconds
- Instrument Parameters (^{13}C NMR):
 - Spectrometer Frequency: 75-125 MHz
 - Pulse Sequence: Proton-decoupled pulse program
 - Number of Scans: 128-1024 (or more, depending on concentration)
 - Relaxation Delay: 2-5 seconds
- Data Processing and Analysis: The acquired Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to TMS. The integration, chemical shift, and multiplicity of the peaks in the ^1H NMR spectrum and the chemical shifts in the ^{13}C NMR spectrum are analyzed to assign the structure.

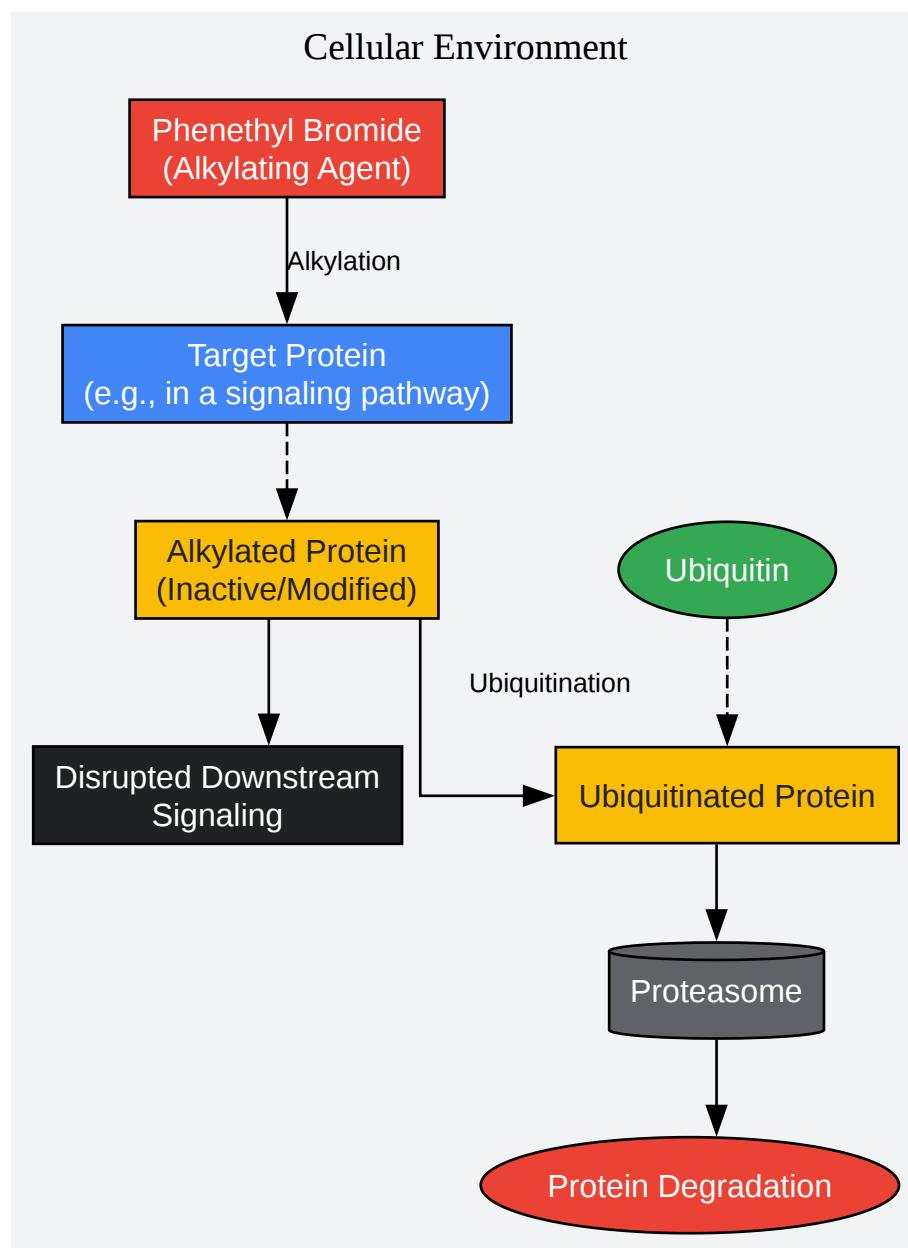
Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.


Methodology (Attenuated Total Reflectance - ATR):

- Sample Preparation: For liquid samples, a small drop is placed directly onto the ATR crystal.
- Instrument Parameters:
 - Spectrometer: Fourier Transform Infrared (FTIR) spectrometer
 - Accessory: ATR accessory with a diamond or zinc selenide crystal
 - Spectral Range: 4000-400 cm^{-1}
 - Resolution: 4 cm^{-1}

- Number of Scans: 16-32
- Data Acquisition: A background spectrum of the clean ATR crystal is recorded. The sample is then placed on the crystal, and the sample spectrum is acquired.
- Data Analysis: The absorbance spectrum is analyzed to identify the characteristic absorption bands corresponding to the various functional groups in the molecule.


Visualizing Experimental Workflows and Biological Pathways

Diagrams are powerful tools for representing complex processes and relationships. The following visualizations, created using the DOT language, illustrate a typical workflow for spectral data cross-referencing and a relevant biological pathway where an alkylating agent like **phenethyl bromide** might be studied.

[Click to download full resolution via product page](#)

Workflow for cross-referencing experimental data with spectral databases.

[Click to download full resolution via product page](#)

Alkylation of a target protein and subsequent ubiquitination.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Phenethyl bromide | C8H9Br | CID 7666 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Benzyl Bromide | C7H7Br | CID 7498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. C2H5Br CH3CH2Br mass spectrum of bromoethane fragmentation pattern of m/z m/e ions for analysis and identification of bromoethane ethyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. ORGANIC SPECTROSCOPY INTERNATIONAL: 1-Bromo-3-phenylpropane [orgspectroscopyint.blogspot.com]
- To cite this document: BenchChem. [Cross-referencing experimental data of phenethyl bromide with spectral databases]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b041541#cross-referencing-experimental-data-of-phenethyl-bromide-with-spectral-databases]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com